Enfenamic Acid

Description

inhibits platelet aggregation

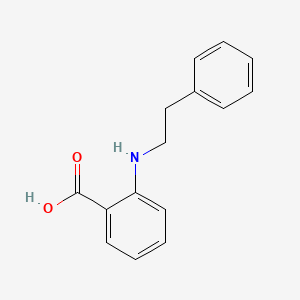

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(18)13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNLBEFKHHCAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057693 | |

| Record name | Enfenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23049-93-6 | |

| Record name | Enfenamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23049-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enfenamic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023049936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enfenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-phenylethyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05KO5G76R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enfenamic Acid: A Comprehensive Technical Guide to its Synthesis and Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfenamic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, is structurally characterized as N-phenethylanthranilic acid. Its synthesis is primarily achieved through the copper-catalyzed Ullmann condensation reaction. This technical guide provides an in-depth exploration of the synthesis pathway of this compound, including a detailed reaction mechanism, experimental protocols for analogous compounds, and a summary of relevant quantitative data. Furthermore, this document presents key spectroscopic data for the characterization of related fenamate compounds, offering a predictive framework for the analysis of this compound.

Introduction

This compound is a derivative of anthranilic acid, a core scaffold for a class of NSAIDs known as fenamates. Like other members of this class, its therapeutic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. The molecular structure of this compound, featuring a phenethyl group attached to the nitrogen of anthranilic acid, dictates its physicochemical properties and biological activity. Understanding the synthesis of this molecule is crucial for its production, derivatization, and the development of novel therapeutic agents.

Synthesis Pathway: The Ullmann Condensation

The primary and most established method for the synthesis of this compound and other N-aryl anthranilic acids is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a 2-halobenzoic acid with an amine.[1] In the case of this compound, the reactants are 2-chlorobenzoic acid and phenethylamine.

The general synthetic scheme is as follows:

Caption: General Synthesis Pathway of this compound via Ullmann Condensation.

Reaction Mechanism: Copper-Catalyzed N-Arylation

The Ullmann condensation for the synthesis of N-aryl anthranilic acids proceeds through a copper-catalyzed cycle. While the precise mechanism has been a subject of extensive study, a generally accepted pathway involves the following key steps:

-

Formation of a Copper(I) Amide Complex: The reaction is initiated by the formation of a copper(I) amide complex from the amine reactant and a copper(I) salt, which can be generated in situ.

-

Oxidative Addition: The copper(I) amide complex undergoes oxidative addition with the 2-halobenzoic acid. This step involves the insertion of the copper atom into the carbon-halogen bond, leading to a copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination, forming the new carbon-nitrogen bond of the N-aryl anthranilic acid and regenerating the copper(I) catalyst, which can then re-enter the catalytic cycle.

Caption: Reaction Mechanism of the Copper-Catalyzed Ullmann Condensation.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of N-aryl anthranilic acids, which are analogous to the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorobenzoic Acid | Aniline | CuO | K₂CO₃ | - | 180-200 | 4 | ~70 | General Ullmann |

| 2-Bromobenzoic Acid | 1-Aminopyrene | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 97 | [2] |

| 2-Chlorobenzoic Acid | Substituted Anilines | CuO | K₂CO₃ | DMF | Reflux | 7 | Good | [3] |

| 2-Chlorobenzoic Acid | 2,3-Dimethylaniline | Anhydrous CuSO₄ | Na₂CO₃ | DMF | 120-130 | 2 | 85 | Patent CN103420863A |

Experimental Protocols

While a specific protocol for this compound is not detailed in the available literature, the following general procedures for the synthesis of analogous N-aryl anthranilic acids via Ullmann condensation can be adapted.

General Protocol for Copper-Catalyzed Amination of 2-Bromobenzoic Acids[2]

-

A mixture of the 2-bromobenzoic acid (8.8 mmol), the corresponding amine (9.3 mmol), potassium carbonate (8.8 mmol), copper powder (0.8 mmol), and copper(I) oxide (0.4 mmol) in 3 mL of 2-ethoxyethanol is prepared.

-

The reaction mixture is refluxed at 130°C for 24 hours under a nitrogen atmosphere.

-

After cooling, the mixture is poured into 30 mL of water containing decolorizing charcoal.

-

The mixture is filtered through Celite.

-

The crude product is precipitated by acidifying the filtrate with dilute HCl.

-

The residue is dissolved in 5% aqueous sodium carbonate for further purification if necessary.

Protocol from Patent for Mefenamic Acid Synthesis

-

In a reaction vessel, add 2-halobenzoic acid, 2,3-dimethylaniline, an acid-binding agent (e.g., sodium carbonate), a catalyst (e.g., anhydrous cupric sulfate), and water.

-

Heat the mixture to 90-120°C with stirring for 15-24 hours.

-

Dilute the reaction mixture with water and acidify to a pH of 2-3.

-

Cool the mixture to room temperature and filter.

-

Wash the filter residue with warm water to obtain the crude product.

-

Recrystallize the crude product from a suitable organic solvent.

Spectroscopic Data (for Analogous Fenamates)

The following tables provide representative spectroscopic data for mefenamic acid, a close structural analog of this compound. This data can serve as a reference for the characterization of this compound.

Table 1: ¹H NMR Spectral Data for Mefenamic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 2.10 | s | -CH₃ |

| 2.28 | s | -CH₃ |

| 6.68-7.90 | m | Aromatic-H |

| 9.46 | s | -NH |

Solvent: DMSO-d₆[2]

Table 2: ¹³C NMR Spectral Data for Mefenamic Acid

| Chemical Shift (δ, ppm) | Assignment |

| 13.57, 20.13 | -CH₃ |

| 111.17, 113.01, 116.19, 122.11, 125.96, 126.35, 131.16, 131.64, 134.12, 137.82, 138.28, 148.69 | Aromatic-C |

Solvent: DMSO-d₆

Table 3: FT-IR Spectral Data for Mefenamic Acid

| Wavenumber (cm⁻¹) | Assignment |

| 3345-3310 | N-H stretching |

| ~3000 | C-H stretching (aromatic) |

| ~1650 | C=O stretching (carboxylic acid) |

| 1577 | N-H bending |

| 1568 | N-H bending |

Table 4: Mass Spectrometry Data for Mefenamic Acid

| m/z | Interpretation |

| 241 | [M]⁺ (Molecular ion) |

| 226 | [M - CH₃]⁺ |

| 196 | [M - COOH]⁺ |

Conclusion

The synthesis of this compound is reliably achieved through the Ullmann condensation, a robust and well-documented method for the formation of C-N bonds in the synthesis of N-aryl anthranilic acids. This technical guide has outlined the fundamental synthesis pathway, the underlying reaction mechanism, and provided key experimental and spectroscopic data for analogous compounds. This information serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating a deeper understanding of the chemistry of this compound and related fenamates. Further research to delineate a specific, optimized protocol for this compound and to fully characterize its spectroscopic properties would be a valuable addition to the field.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Phenylanthranilic Acid

A Note on Nomenclature: The following guide details the physicochemical properties of N-Phenylanthranilic acid (CAS 91-40-7), the N-phenyl derivative of anthranilic acid. This compound is distinct from N-phenylethylanthranilic acid. The information presented here is based on available scientific literature for N-Phenylanthranilic acid, a compound of significant interest as it forms the parent skeleton for several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

This document provides a comprehensive overview of the key physicochemical parameters of N-Phenylanthranilic acid, detailed experimental protocols for their determination, and visualizations of relevant workflows and concepts for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

N-Phenylanthranilic acid presents as a light grey-green to yellow-green fine powder.[1][2][3] Its stability is maintained under normal temperatures and pressures, though it should be stored in a cool, dry, well-ventilated area in a tightly closed container below +30°C.

The fundamental physicochemical properties of N-Phenylanthranilic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | |

| Molecular Weight | 213.23 g/mol | |

| Melting Point | 182-187 °C | |

| Boiling Point | ~353.22 °C (rough estimate) | |

| Density | ~1.1544 - 1.269 g/cm³ (rough estimate) | |

| pKa | 5.28 (in 5–10% aq. acetone at 25°C) | |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in DMSO: 125 mg/mL (586.22 mM) | |

| CAS Number | 91-40-7 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections describe standard protocols for determining the key properties of N-Phenylanthranilic acid.

The solubility of N-Phenylanthranilic acid in various organic solvents can be determined using the isothermal saturation method, which measures equilibrium solubility at a constant temperature.

Principle: An excess amount of the solute (N-Phenylanthranilic acid) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of solid N-Phenylanthranilic acid to a series of sealed vials, each containing a precisely measured volume of the desired pure solvent (e.g., acetone, ethanol, ethyl acetate).

-

Equilibration: Place the vials in a constant temperature shaker bath, for instance, set at 298.15 K (25 °C). Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid confirms saturation.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours (e.g., 18 hours) to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a pre-weighed container.

-

Quantification: Determine the concentration of N-Phenylanthranilic acid in the filtrate. A common method is gravimetric analysis, where the solvent is evaporated, and the mass of the remaining solid solute is measured. Alternatively, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection can be used for quantification.

-

Data Analysis: Calculate the solubility in terms of mole fraction, g/L, or mg/mL. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Caption: Isothermal Saturation Experimental Workflow.

The pKa is a measure of the strength of an acid in solution. For an ionizable drug like N-Phenylanthranilic acid, the pKa value is critical as it dictates the degree of ionization at a given pH, which in turn affects solubility and permeability.

Principle: Potentiometric titration is a standard method for pKa determination. It involves monitoring the pH of a solution of the weak acid as a strong base (titrant) of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.

Detailed Protocol:

-

Sample Preparation: Accurately weigh a sample of N-Phenylanthranilic acid and dissolve it in a suitable solvent. Since it is insoluble in water, a co-solvent system (e.g., water-acetone or water-ethanol) may be required.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added. This will generate a sigmoidal titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the titration curve (ΔpH/ΔV).

-

The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.

-

The pKa is the pH value recorded at this half-equivalence point, according to the Henderson-Hasselbalch equation.

-

Caption: Ionization of N-Phenylanthranilic Acid vs. pH.

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is a critical parameter in drug development for predicting membrane permeability and absorption. Log P is the logarithm of this coefficient.

Principle: The shake-flask method is the traditional and most reliable technique for measuring Log P. It involves dissolving the solute in a biphasic system of n-octanol and water. After equilibration, the concentration of the solute in each phase is measured.

Detailed Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.

-

Sample Preparation: Prepare a stock solution of N-Phenylanthranilic acid in the pre-saturated n-octanol.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The pH of the aqueous phase should be adjusted to be at least 2 units below the pKa (i.e., pH < 3.28) to ensure the compound is in its neutral, un-ionized form.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to facilitate partitioning, followed by a period of rest to allow for complete phase separation. Centrifugation can be used to accelerate this separation.

-

Quantification: Carefully separate the two phases. Determine the concentration of N-Phenylanthranilic acid in both the n-octanol and the aqueous phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

-

P = [Concentration]octanol / [Concentration]water

-

Log P = log₁₀(P)

-

Caption: Shake-Flask Method for Log P Determination.

References

Enfenamic Acid's Mechanism of Action on Cyclooxygenase Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfenamic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its differential effects on the COX-1 and COX-2 isoforms. While specific quantitative inhibitory data for this compound is limited in publicly available literature, this document will leverage data from its close structural analog, mefenamic acid, to provide a comprehensive overview. The inhibitory kinetics, substrate-selective effects, and the molecular interactions within the enzyme active sites will be discussed. Detailed experimental protocols for assessing COX inhibition are also provided to facilitate further research and drug development efforts.

Introduction to Cyclooxygenase and this compound

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent biological mediators of pain, inflammation, and fever.[1] There are two primary isoforms of COX:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[1]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins.[1] Its upregulation leads to the production of prostaglandins that mediate inflammation and pain.

This compound belongs to the fenamate class of NSAIDs. Like other NSAIDs, its primary mechanism of action is the inhibition of COX enzymes, thereby blocking prostaglandin synthesis.[2] Understanding the differential inhibition of COX-1 and COX-2 is crucial for developing NSAIDs with improved efficacy and a more favorable safety profile, particularly concerning gastrointestinal side effects associated with COX-1 inhibition.

Quantitative Analysis of COX Inhibition

| Inhibitor | Target Enzyme | IC50 | Inhibition Type | Reference |

| Mefenamic Acid | Human COX-1 | 0.12 µM | Competitive | |

| Mefenamic Acid | Human COX-2 | Ambiguous/Not Determined | - |

Note: One study reported ambiguous results for mefenamic acid's IC50 against COX-2, with inhibition plateauing around 60% and decreasing at higher concentrations. This suggests a more complex inhibitory mechanism than simple competition, which is further explored in the concept of substrate-selective inhibition.

Mechanism of Action: Competitive and Substrate-Selective Inhibition

The interaction of fenamates with COX enzymes is multifaceted, involving both competitive and substrate-selective inhibition, particularly with the COX-2 isoform.

Competitive Inhibition

At a basic level, fenamates act as competitive inhibitors by binding to the active site of the COX enzymes, thereby preventing the substrate, arachidonic acid, from binding. Structural studies of fenamates complexed with human COX-2 reveal that the inhibitor binds within the cyclooxygenase channel in an inverted orientation. The carboxylate group of the fenamate interacts with key amino acid residues, Tyr-385 and Ser-530, at the apex of the active site.

Substrate-Selective Inhibition of COX-2

A more nuanced mechanism, termed "substrate-selective inhibition," has been described for fenamates, including mefenamic acid, in their interaction with COX-2. This phenomenon is dependent on the substrate being metabolized by the enzyme.

-

Arachidonic Acid (AA) Oxygenation: Mefenamic acid is a weak competitive inhibitor of the oxygenation of arachidonic acid by COX-2.

-

Endocannabinoid Oxygenation: In contrast, it is a potent, non-competitive inhibitor of the oxygenation of endocannabinoid substrates like 2-arachidonoylglycerol (2-AG).

COX-2 is a homodimer, but it exhibits half-of-site reactivity, meaning only one monomer is active at a time. It is proposed that the binding of a single fenamate molecule to one monomer of the COX-2 dimer is sufficient to inhibit the oxygenation of endocannabinoids but not arachidonic acid. This differential inhibition adds a layer of complexity to the pharmacological profile of fenamates and may have implications for their therapeutic effects beyond simple prostaglandin inhibition.

Signaling Pathway and Experimental Workflow Visualizations

Prostaglandin Synthesis Pathway Inhibition

The following diagram illustrates the point of inhibition of this compound in the prostaglandin synthesis pathway.

Caption: Inhibition of COX-1 and COX-2 by this compound in the Prostaglandin Synthesis Pathway.

Generalized Experimental Workflow for COX Inhibition Assay

The diagram below outlines a typical workflow for an in vitro assay to determine the inhibitory activity of a compound against COX enzymes.

Caption: Generalized workflow for an in vitro COX inhibition assay.

Experimental Protocols for COX Inhibition Assays

The following are detailed methodologies for common in vitro assays used to determine the inhibitory potency of compounds against COX-1 and COX-2.

LC-MS/MS-Based COX Inhibition Assay

This method offers high sensitivity and specificity for the quantification of prostaglandin products.

Materials:

-

Recombinant human COX-1 or COX-2 enzyme

-

100 mM Tris-HCl buffer (pH 8.0)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) dissolved in DMSO

-

2.0 M HCl (for reaction termination)

-

Internal standards (e.g., d4-PGE2)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl buffer (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine at room temperature.

-

Enzyme Addition: Add 20 µL of Tris-HCl buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2 to the reaction mixture. Incubate at room temperature for 2 minutes.

-

Inhibitor Pre-incubation: Add 2 µL of the test compound solution (at various concentrations) or DMSO (for negative control) to the enzyme solution. Pre-incubate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid in Tris-HCl buffer to achieve a final concentration of 5 µM.

-

Reaction Termination: After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.

-

Internal Standard Addition: Add a known amount of internal standard (e.g., 10 µL of 50 ng/mL d4-PGE2) to each sample.

-

Sample Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of PGE2 produced.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Fluorometric COX Inhibitor Screening Assay

This is a high-throughput method suitable for screening large numbers of compounds.

Materials:

-

Human recombinant COX-1 or COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX enzyme, heme, ADHP, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.

-

Assay Plate Setup: In a 96-well black microplate, add the following to the respective wells:

-

100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of the solvent used for the inhibitor.

-

Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, and 10 µL of the solvent.

-

Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of the test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence (e.g., excitation at 530-540 nm and emission at 585-595 nm) in a kinetic mode for a set duration (e.g., 5-10 minutes).

-

Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence curve) for each well. Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control. Determine the IC50 value using a dose-response curve.

Conclusion

This compound, like other fenamates, is a non-selective inhibitor of both COX-1 and COX-2. Based on data from its close analog mefenamic acid, it likely exhibits a preference for COX-1 inhibition. The mechanism of action is complex, involving competitive inhibition of arachidonic acid oxygenation and a more potent, non-competitive, substrate-selective inhibition of endocannabinoid oxygenation by COX-2. This dual mechanism may contribute to its overall therapeutic profile. The provided experimental protocols offer a framework for further investigation into the specific inhibitory kinetics of this compound and other novel COX inhibitors, which is essential for the development of next-generation anti-inflammatory therapies with enhanced efficacy and safety.

References

In Vitro Biological Activity of Enfenamic Acid: A Technical Overview Based on its Analogue, Mefenamic Acid

Disclaimer: This technical guide addresses the in vitro biological activity of Enfenamic acid. However, a comprehensive search of the scientific literature reveals a significant scarcity of publicly available data specifically for this compound. Therefore, this document provides an in-depth overview of the in vitro biological activities of its close structural analogue, Mefenamic acid . The information presented herein is intended to serve as a strong proxy and guide for researchers, scientists, and drug development professionals interested in the potential biological profile of this compound, under the assumption of similar structure-activity relationships.

Introduction

Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] This guide summarizes the key in vitro biological activities of Mefenamic acid, with a focus on its anti-inflammatory and anticancer properties. Detailed experimental protocols and visualizations of key pathways and workflows are provided to support further research and development.

Anti-inflammatory Activity

The principal anti-inflammatory effect of Mefenamic acid stems from its inhibition of the COX enzymes, COX-1 and COX-2.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins.[2]

Quantitative Data: COX Inhibition

The inhibitory potency of Mefenamic acid against COX-1 and COX-2 has been quantified in various in vitro assays.

| Target Enzyme | IC50 Value | Assay Conditions | Reference |

| Human COX-1 | 40 nM | Competitive inhibition of purified human recombinant enzyme. | [3] |

| Human COX-2 | 3 µM | Competitive inhibition of purified human recombinant enzyme. | |

| Murine COX-2 | 10 ± 5 µM (Ki) | Inhibition of 2-arachidonoylglycerol oxygenation. |

Signaling Pathway: Prostaglandin Synthesis Inhibition

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of Mefenamic acid.

Anticancer Activity

Recent studies have highlighted the potential of Mefenamic acid as an anticancer agent, demonstrating cytotoxic effects and the ability to induce apoptosis in various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

Mefenamic acid has shown cytotoxic effects against several human cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration | Reference |

| KB | Human Oral Cancer | MTT | Cytotoxicity | Viability ~75% at ≥ 25 µM | |

| Saos-2 | Osteosarcoma | MTT | Cytotoxicity | Viability ~75% at ≥ 25 µM | |

| 1321N | Astrocytoma | MTT | Cytotoxicity | Viability ~75% at ≥ 25 µM | |

| U-87MG | Glioblastoma | MTT | Cytotoxicity | Resistant | |

| Chang | Liver Cancer | Not specified | Apoptosis | Increased sub-G1 population at 200 µM | |

| Huh-7 | Liver Cancer | Not specified | Apoptosis | Increased sub-G1 population at 200 µM |

Signaling Pathway: Caspase-3 Mediated Apoptosis

Mefenamic acid has been shown to induce apoptosis in human liver cancer cells through the activation of the caspase-3 pathway. This involves the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and caspase-3 itself.

Experimental Protocols

COX Inhibition Assay (Colorimetric)

This protocol provides a general workflow for determining the in vitro inhibition of COX-1 and COX-2 by a test compound like Mefenamic acid.

Workflow Diagram:

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Mefenamic acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Mefenamic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

-

Add the Mefenamic acid dilutions to the inhibitor wells and solvent control to the 100% initial activity wells.

-

Incubate the plate for a specified time (e.g., 15 minutes at 25°C) to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells except the background controls.

-

Incubate for a short period (e.g., 2 minutes at 37°C).

-

Add the colorimetric substrate and incubate until a stable color develops.

-

Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Mefenamic acid and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.

Workflow Diagram:

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Mefenamic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of Mefenamic acid in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Mefenamic acid. Include a vehicle control.

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

The available in vitro data for Mefenamic acid, a close structural analogue of this compound, demonstrates significant biological activity, primarily as a non-selective inhibitor of COX-1 and COX-2. This activity underpins its anti-inflammatory effects. Furthermore, emerging evidence indicates a potential role for Mefenamic acid in cancer therapy, with demonstrated cytotoxicity and induction of apoptosis in various cancer cell lines. The information and protocols provided in this guide are intended to facilitate further research into the in vitro biological activities of this compound and other fenamate-class compounds. It is crucial, however, to conduct specific in vitro studies on this compound to definitively characterize its biological profile.

References

An In-depth Technical Guide to the Structural Analogues and Derivatives of Enfenamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfenamic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, has been a cornerstone in the management of pain and inflammation. Its mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, has been well-established. However, its clinical utility can be hampered by adverse effects, such as gastrointestinal disturbances, and limitations in its pharmacokinetic profile. This has spurred considerable research into the development of structural analogues and derivatives with the aim of enhancing therapeutic efficacy, improving safety profiles, and expanding the pharmacological applications of this chemical scaffold. This technical guide provides a comprehensive overview of the synthetic strategies, biological activities, and structure-activity relationships of various classes of this compound derivatives, including prodrugs, heterocyclic derivatives, and bioisosteric analogues. Detailed experimental protocols for their synthesis and evaluation are provided, alongside a quantitative analysis of their biological activities.

Core Structure and Rationale for Derivatization

This compound, 2-((2,3-dimethylphenyl)amino)benzoic acid, possesses a core N-arylanthranilic acid structure. This scaffold is crucial for its interaction with the active site of COX enzymes. The primary goals for creating derivatives of this compound include:

-

Improving COX-2 Selectivity: To reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.

-

Enhancing Anti-inflammatory and Analgesic Potency: To achieve greater therapeutic effects at lower doses.

-

Modulating Physicochemical Properties: To improve solubility, bioavailability, and pharmacokinetic profiles.

-

Exploring Novel Therapeutic Applications: To investigate activities beyond anti-inflammation, such as anticancer and antimicrobial effects.

Key Classes of this compound Analogues and Derivatives

Prodrugs

The synthesis of prodrugs is a common strategy to mask the free carboxylic acid group of NSAIDs, which is often implicated in direct gastrointestinal irritation.

-

Amide Prodrugs: Conversion of the carboxylic acid to an amide linkage can reduce ulcerogenicity. A series of amide prodrugs of mefenamic acid have been synthesized and evaluated for their anti-inflammatory activity and ulcerogenic index.

-

Ester Prodrugs: Esterification of the carboxylic acid moiety is another approach to create prodrugs that can be hydrolyzed in vivo to release the active drug.

Heterocyclic Derivatives

The incorporation of heterocyclic rings into the this compound scaffold has yielded compounds with diverse and often enhanced biological activities.

-

Thiadiazole Derivatives: The synthesis of 5-(2-((2,3-dimethylphenyl) amino) phenyl)-1,3,4-thiadiazol-2-amine and its subsequent derivatives has been reported to produce compounds with significant antibacterial activity.

-

N-Arylhydrazone Derivatives: These derivatives have been shown to possess potent analgesic properties, in some cases exceeding that of the parent compound, although their anti-inflammatory activity can be weaker.

Bioisosteric Replacements and Other Modifications

-

Carboranyl Analogues: The replacement of the phenyl ring with a carborane cage has been explored to improve selectivity and investigate novel biological activities, including antitumor potential.

-

Sulphonamide Derivatives: The incorporation of a sulphonamide group is a common strategy in the design of selective COX-2 inhibitors.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for various this compound derivatives from the cited literature.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | Target | IC50 | Reference Compound | IC50 | Source |

| Mefenamic Acid | hCOX-1 | 40 nM | - | - | [1] |

| Mefenamic Acid | hCOX-2 | 3 µM | - | - | [1] |

| Mefenamic Acid | mCOX-2 | K_I_ = 10 ± 5 µM | - | - | [2] |

| Meclofenamic Acid Methyl Amide | COX-1 | 15 µM | Meclofenamic Acid | 0.06 µM | [3] |

| Meclofenamic Acid Methyl Amide | COX-2 | 0.8 µM | Meclofenamic Acid | 0.06 µM | [3] |

| Nido-carborane analogue (5) | COX-1 | ~20% inhibition at 100 µM | Mefenamic Acid | Ambiguous | |

| Nido-carborane analogue (5) | COX-2 | ~24% inhibition at 100 µM | Mefenamic Acid | Ambiguous |

IC50: Half-maximal inhibitory concentration. hCOX: human Cyclooxygenase. mCOX: murine Cyclooxygenase. K_I_: Inhibition constant.

Table 2: In Vivo Analgesic and Anti-inflammatory Activity of N-Arylhydrazone Derivatives

| Compound | Analgesic Activity (% reduction in writhing) | Anti-inflammatory Activity (% inhibition of paw edema at 3h) |

| Mefenamic Acid | 48.5 ± 4.3 | 45.2 ± 3.6 |

| Compound 11 | 70.1 ± 5.1 | 38.7 ± 2.9 |

| Compound 12 | 75.3 ± 4.8 | 40.1 ± 3.1 |

| Compound 15 | 65.4 ± 3.9 | Not Reported |

| Compound 16 | 80.2 ± 5.5 | 42.5 ± 2.5 |

| Compound 19 | 72.8 ± 4.1 | 35.6 ± 3.3 |

| Compound 20 | 68.9 ± 3.7 | 41.3 ± 2.8 |

| Compound 21 | 63.2 ± 4.6 | Not Reported |

*Statistically significant compared to control. Data extracted from Almasirad et al. (2005).

Table 3: Antibacterial Activity of Thiadiazole Derivatives

| Compound | Concentration | Inhibition Zone (mm) vs. S. aureus | Inhibition Zone (mm) vs. E. coli |

| C1 | 100 mg/ml | 18 | 16 |

| C2 | 100 mg/ml | 20 | 18 |

| C3 | 100 mg/ml | 25 | 22 |

C1: 5-(2-((2,3-dimethylphenyl) amino) phenyl)-1,3,4-thiadiazol-2-amine. C2: Schiff base derivative of C1. C3: Azo derivative of C2. Data extracted from Kareem et al. (2024).

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound and its anti-inflammatory derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.

Caption: Inhibition of COX-1 and COX-2 by this compound derivatives.

This pathway illustrates how this compound and its analogues block the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever. The inhibition of COX-1 is also responsible for the common gastrointestinal side effects.

Experimental Protocols

General Synthetic Workflow for this compound Derivatives

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-Phenylethylanthranilic Acid and its Core Scaffold: A Technical Guide to Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-phenylethylanthranilic acid, focusing on its core chemical structure, N-phenylanthranilic acid. The discovery, history, and synthesis of this important class of molecules are detailed, with a particular emphasis on the Ullmann condensation reaction. Furthermore, this guide summarizes the key biological activities, physicochemical properties, and relevant experimental protocols for researchers in drug discovery and development.

Discovery and History

The history of N-phenylanthranilic acid is intrinsically linked to the development of synthetic organic chemistry in the late 19th and early 20th centuries. Its synthesis was made possible by the pioneering work of Fritz Ullmann, who, in 1903, reported a novel method for the formation of a carbon-nitrogen bond between an aryl halide and an amine in the presence of copper. This reaction, now famously known as the Ullmann condensation or Ullmann-Goldberg reaction, became the cornerstone for the synthesis of N-arylanthranilic acids.[1][2][3][4][5]

Initially, these compounds were of interest as intermediates in the synthesis of dyes and other organic chemicals. However, their therapeutic potential was not fully realized until the mid-20th century with the discovery of the anti-inflammatory properties of a class of drugs known as the "fenamates." N-phenylanthranilic acid serves as the parent structure for these non-steroidal anti-inflammatory drugs (NSAIDs). The development of fenamates, such as mefenamic acid and flufenamic acid, marked a significant milestone in the treatment of pain and inflammation, and solidified the importance of the N-phenylanthranilic acid scaffold in medicinal chemistry.

Physicochemical Properties

N-phenylanthranilic acid is a crystalline solid that is sparingly soluble in water but soluble in organic solvents. Its physicochemical properties are crucial for its behavior in biological systems and for the development of analytical and synthetic methodologies.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₂ | |

| Molecular Weight | 213.23 g/mol | |

| Melting Point | 182-185 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Insoluble in water | |

| CAS Number | 91-40-7 |

Synthesis of N-Phenylanthranilic Acid and its Derivatives

The primary method for synthesizing N-phenylanthranilic acid and its derivatives is the Ullmann condensation. This reaction has undergone significant evolution to improve yields, reduce reaction times, and employ more environmentally friendly conditions.

Classical Ullmann Condensation

The traditional Ullmann condensation involves the reaction of an o-halobenzoic acid with an aniline in the presence of a copper catalyst at high temperatures.

Experimental Protocol: Classical Ullmann Condensation

Materials:

-

o-Chlorobenzoic acid

-

Aniline

-

Anhydrous potassium carbonate

-

Copper powder

-

Amyl alcohol (solvent)

Procedure:

-

A mixture of o-chlorobenzoic acid (1 equivalent), aniline (2 equivalents), anhydrous potassium carbonate (1 equivalent), and a catalytic amount of copper powder (e.g., 3% by weight relative to the o-chlorobenzoic acid) is prepared in a round-bottom flask.

-

Amyl alcohol is added as the solvent.

-

The reaction mixture is heated to reflux for several hours (typically 4-6 hours).

-

After cooling, the reaction mixture is acidified with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and then purified by recrystallization from an appropriate solvent such as ethanol/water.

Modern Modifications of the Ullmann Condensation

To overcome the harsh conditions of the classical method, several modifications have been developed:

-

Microwave-assisted synthesis: This method significantly reduces reaction times from hours to minutes and often improves yields.

-

Ultrasound-promoted synthesis: Sonication can enhance the reaction rate and efficiency, providing good yields in shorter times.

-

Ionic liquids as solvents: The use of ionic liquids can facilitate the reaction and product separation, offering a greener alternative to traditional high-boiling point solvents.

The following table summarizes the yield of N-phenylanthranilic acid under different synthetic conditions.

| Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Classical Reflux | Copper | Amyl Alcohol | 5 h | ~70% | |

| Ultrasound | Copper | Water | 20 min | 81% | |

| Microwave | Copper Sulfate | Dry Media | 90 s | 98% |

Biological Activities and Signaling Pathways

The biological significance of the N-phenylanthranilic acid scaffold lies primarily in its anti-inflammatory, analgesic, and antimicrobial activities.

Anti-inflammatory and Analgesic Activity

Derivatives of N-phenylanthranilic acid, the fenamates, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation.

The COX pathway converts arachidonic acid into prostaglandins. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effects of NSAIDs are attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.

Caption: Cyclooxygenase (COX) signaling pathway and inhibition by fenamates.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general outline for determining the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., a derivative of N-phenylanthranilic acid)

-

Assay buffer

-

Detection reagent (e.g., for measuring prostaglandin E2)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound or vehicle control.

-

Pre-incubate the plate to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for a specific time at a controlled temperature (e.g., 37°C).

-

Stop the reaction.

-

Quantify the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).

Antimicrobial Activity

Several derivatives of anthranilic acid have demonstrated promising antimicrobial properties. The agar well diffusion method is a common technique to screen for antibacterial activity.

Experimental Protocol: Agar Well Diffusion Method

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

Muller-Hinton agar plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Sterile cork borer or pipette tip

-

Incubator

Procedure:

-

A standardized inoculum of the test bacteria is uniformly spread on the surface of a Muller-Hinton agar plate.

-

Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

-

A specific volume of the test compound solution, positive control, and negative control are added to the respective wells.

-

The plates are incubated at 37°C for 18-24 hours.

-

The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Structure-Activity Relationship (SAR)

The biological activity of N-phenylanthranilic acid derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help in designing more potent and selective compounds.

References

- 1. Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies_Chemicalbook [chemicalbook.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Enfenamic Acid Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of enfenamic acid in various organic solvents, offering valuable data for formulation development, purification, and analytical method design. The information presented is collated from peer-reviewed scientific literature and established experimental protocols.

Core Data: this compound Solubility

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability and formulation design. This compound, a non-steroidal anti-inflammatory drug (NSAID), exhibits varying solubility profiles in different organic solvents, largely dictated by the principle of "like dissolves like." Its solubility is generally higher in polar aprotic and polar protic solvents compared to nonpolar solvents.

The following table summarizes the quantitative solubility data of this compound in a range of organic solvents.

| Solvent Classification | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (Mole Fraction) |

| Dipolar Aprotic | N,N-Dimethylacetamide (DMA) | 25 | - | High |

| N,N-Dimethylformamide (DMF) | 25 | 38.5[1] | High | |

| Ethyl Acetate (EA) | 25 | - | 0.0039[2] | |

| Propanone (Acetone) | 25 | Soluble[3] | High | |

| Polar Protic | Ethanol | 25 | 14.8[4][5] | 0.0019 |

| Propan-2-ol (IPA) | 25 | - | Moderate | |

| Polyethylene Glycol 400 (PEG 400) | 25 | 11.5 | - | |

| Propylene Glycol | 25 | > 11 | - | |

| Ethylene Glycol | 25 | > 11 | - | |

| Glycerin | 25 | > 11 | - | |

| Methanol | - | Slightly Soluble | - | |

| Apolar Aprotic | Hexane | 25 | - | Poor |

| Heptane | 25 | - | Poor | |

| Cyclohexane | 25 | - | Poor | |

| Other | Chloroform | - | Sparingly Soluble | - |

| Methylene Chloride | - | Slightly Soluble | - | |

| Diethyl Ether | - | Sparingly Soluble | - |

Note: The terms "this compound" and "mefenamic acid" are often used interchangeably in the literature. The data presented here is for mefenamic acid. Qualitative solubility descriptions such as "High," "Moderate," and "Poor" are based on comparative data from the cited literature.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol ensures that a saturated solution is formed and that the measurement reflects the true solubility of the compound at a given temperature.

1. Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, typically a glass vial or flask.

-

The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

2. Equilibration:

-

The sealed container is agitated using a mechanical shaker or magnetic stirrer at a constant, controlled temperature.

-

Agitation is continued for a prolonged period, typically 24 to 72 hours, to ensure that the system reaches equilibrium between the dissolved and undissolved solute. Time to equilibrium may be assessed by taking measurements at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved drug plateaus.

3. Phase Separation:

-

Once equilibrium is established, the undissolved solid is separated from the saturated solution.

-

This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not absorb the solute.

4. Quantification of Solute:

-

The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose. A calibration curve is generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

5. Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/mL) or as a mole fraction at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for determining this compound solubility.

References

Theoretical and Computational Approaches to Understanding Enfenamic Acid: A Technical Guide

Disclaimer: Scientific literature explicitly detailing theoretical and computational studies on Enfenamic acid is limited. This guide leverages available research on structurally analogous fenamates, primarily Mefenamic acid, to provide a comprehensive overview of the computational methodologies and theoretical frameworks applicable to this compound. The close structural similarity between these compounds allows for valuable insights into the potential behavior and characteristics of this compound.

Introduction

This compound, a nonsteroidal anti-inflammatory drug (NSAID), belongs to the fenamate class, characterized by an N-arylanthranilic acid core structure. Like other NSAIDs, its therapeutic effects, including analgesic, anti-inflammatory, and antipyretic properties, are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][2] Computational and theoretical studies are instrumental in elucidating the molecular mechanisms of action, predicting physicochemical properties, and guiding the design of novel derivatives with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the key theoretical and computational methodologies employed in the study of fenamates, with a specific focus on their relevance to this compound.

Theoretical Background and Computational Methodologies

A variety of computational techniques are employed to investigate the properties and interactions of fenamates at the molecular level. These methods provide a theoretical framework to complement and guide experimental research.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure, geometry, and reactivity of molecules like this compound.[3][4]

Key Applications:

-

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

-

Vibrational Analysis: Calculating vibrational frequencies to interpret experimental infrared (IR) and Raman spectra.[5]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting chemical reactivity and stability. A smaller HOMO-LUMO energy gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: Identifying the electron-rich and electron-deficient regions of the molecule, which is critical for understanding intermolecular interactions.

Experimental Protocol: Quantum Chemical Calculations

A typical protocol for performing quantum chemical calculations on a fenamate molecule like this compound involves the following steps:

-

Structure Building: The 3D structure of this compound is constructed using molecular modeling software.

-

Method and Basis Set Selection: A suitable level of theory and basis set are chosen. For molecules of this size, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly used to balance accuracy and computational cost.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (absence of imaginary frequencies) and to predict the IR and Raman spectra.

-

Property Calculations: Single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (e.g., this compound) when it binds to a target protein, typically an enzyme or receptor. For NSAIDs, the primary target is the COX enzyme.

Key Applications:

-

Binding Pose Prediction: Identifying the most likely conformation of the ligand within the active site of the protein.

-

Binding Affinity Estimation: Calculating a docking score that estimates the strength of the ligand-protein interaction. Lower docking scores generally indicate stronger binding.

-

Interaction Analysis: Visualizing and analyzing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Experimental Protocol: Molecular Docking

A standard molecular docking workflow for this compound targeting the COX-2 enzyme is as follows:

-

Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., human COX-2, PDB ID: 4PH9) is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. The 3D structure of this compound is prepared and its energy is minimized.

-

Binding Site Definition: The active site of the enzyme is defined, often based on the location of the co-crystallized ligand in the experimental structure.

-

Docking Simulation: A docking algorithm (e.g., AutoDock) is used to systematically search for the best binding poses of the ligand within the defined active site.

-

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the key interactions with the protein.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. They are used to study the stability of ligand-protein complexes and to understand the conformational changes that may occur upon binding.

Key Applications:

-

Complex Stability: Assessing the stability of the docked this compound-COX-2 complex over a simulation period.

-

Conformational Flexibility: Analyzing the flexibility of both the ligand and the protein during the simulation.

-

Binding Free Energy Calculations: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy from the MD trajectory.

Experimental Protocol: Molecular Dynamics Simulation

A general protocol for an MD simulation of an this compound-protein complex includes:

-

System Setup: The docked complex from the molecular docking study is placed in a simulation box, which is then filled with water molecules to solvate the system. Ions are added to neutralize the system and to mimic physiological salt concentrations.

-

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between the atoms in the system.

-

Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state.

-

Production Run: The main simulation is run for a specific period (e.g., nanoseconds) to generate a trajectory of the system's dynamics.

-

Trajectory Analysis: The saved trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to visualize the dynamic interactions.

Data Presentation

The following tables summarize representative quantitative data from computational studies on Mefenamic acid, which can be considered analogous for this compound.

Table 1: Quantum Chemical Calculation Data for Mefenamic Acid

| Parameter | Value | Method/Basis Set | Reference |

| HOMO Energy | -5.98 eV | DFT/B3LYP/6-31G | |

| LUMO Energy | -1.23 eV | DFT/B3LYP/6-31G | |

| HOMO-LUMO Gap | 4.75 eV | DFT/B3LYP/6-31G | |

| Dipole Moment | 3.45 Debye | DFT/B3LYP/6-31G | |

| Total Interaction Energy (Dimer) | -118.5 kcal/mol | DFT |

Table 2: Molecular Docking Scores of Mefenamic Acid and its Derivatives against COX-2

| Compound | Docking Score (kcal/mol) | Target Protein (PDB ID) | Reference |

| Mefenamic Acid | -8.5 | 4PH9 | |

| Mefenamic Acid Derivative 1 | -9.2 | 4PH9 | |

| Mefenamic Acid Derivative 2 | -9.5 | 4PH9 | |

| Celecoxib (Reference) | -10.1 | 4PH9 |

Table 3: Molecular Dynamics Simulation Parameters for Mefenamic Acid

| Parameter | Value | Simulation Software | Reference |

| Simulation Time | 20 ns | GROMACS | |

| Force Field | AMBER99SB | GROMACS | |

| Ensemble | NPT | GROMACS | |

| Temperature | 300 K | GROMACS | |

| Pressure | 1 bar | GROMACS |

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and computational workflows relevant to the study of this compound.

Conclusion

Theoretical and computational studies provide a powerful framework for understanding the molecular basis of the therapeutic action of this compound. By leveraging quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into its electronic properties, binding interactions with the COX enzymes, and dynamic behavior. While direct computational studies on this compound are not widely available, the extensive research on the structurally similar Mefenamic acid offers a robust foundation for analogous investigations. The continued application of these computational methodologies will be invaluable for the rational design of next-generation fenamates with enhanced therapeutic profiles.

References

- 1. eprajournals.com [eprajournals.com]

- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 3. Quantum Chemical Study on Mefenamic Acid Polymorphic Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum Chemical Study on Mefenamic Acid Polymorphic Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pharmacokinetic Profile of Fenamates in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pharmacokinetic profile of fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), in various animal models. Due to the limited availability of specific data for "enfenamic acid," this document focuses on the well-researched and structurally similar fenamates, mefenamic acid and tolfenamic acid. The data presented here is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this drug class, which is essential for preclinical drug development and translation to clinical applications.

Pharmacokinetic Parameters

The pharmacokinetic profiles of mefenamic acid and tolfenamic acid have been characterized in several animal species. The key parameters are summarized in the tables below, providing a comparative view of the disposition of these drugs in different models.

Mefenamic Acid

Mefenamic acid has been studied in rabbits and rats, with significant differences observed in its pharmacokinetic parameters, particularly in disease models such as diabetes and fever.

Table 1: Pharmacokinetic Parameters of Mefenamic Acid in Rabbits

| Parameter | Normal Rabbits (50 mg/kg, oral) | Febrile Rabbits (50 mg/kg, oral)[1] | Alloxan-Diabetic Rabbits (50 mg/kg, oral)[2] | Dehydrated Rabbits (50 mg/kg, oral)[3] |

| Cmax (µg/mL) | 3.429 ± 0.116 | 4.170 ± 0.086 | Significantly Decreased | 2.852 ± 0.052 |

| Tmax (hr) | 2.5 | 2.5 | - | 2.5 |

| AUC (µg.hr/mL) | 14.822 ± 0.262 | 19.423 ± 0.272 | Significantly Decreased | Decreased |

| t½ (hr) | 1.983 ± 0.05 | 2.076 ± 0.075 | Significantly Decreased | - |

| Vd (L) | 14.62 ± 0.429 | 11.46 ± 0.380 | - | Increased |

| Cl (mL/min) | 84.98 ± 1.502 | 63.97 ± 1.594 | - | 112.85 ± 1.46 (mL/h/kg) |

Data are presented as mean ± standard error of the mean (SEM) where available. A study on alloxan-diabetic rabbits noted a significant decrease in all bioavailability and disposition kinetic parameters, including absorption half-life, distribution rate constant, distribution half-life, elimination half-life, AUC, and MRT[2].

Tolfenamic Acid

Tolfenamic acid has been investigated in a wider range of species, including rats, dogs, and ducks, demonstrating species-specific pharmacokinetic characteristics.

Table 2: Pharmacokinetic Parameters of Tolfenamic Acid

| Animal Model | Dose & Route | Cmax | Tmax | AUC (0-∞) | t½ | Vz/Vdss | Cl | Bioavailability (F) |

| Rats (Male) [4] | 4 mg/kg, IM | 4111.44 ± 493.15 ng/mL | - | 20280.77 ± 3501.67 ng.h/mL | 2.59 ± 0.16 hr | 822.17 ± 115.38 mL | 218.39 ± 25.47 mL/hr | - |

| Rats (Male, with Moxifloxacin) | 4 mg/kg, IM | 3837.69 ± 351.83 ng/mL | - | 15229.18 ± 678.80 ng.h/mL | 3.27 ± 0.32 hr | 1249.64 ± 139.52 mL | 265.18 ± 11.36 mL/hr | - |

| Dogs | - | - | - | - | - | - | - | Bioavailability differed from humans |

| Pekin Ducks | 2 mg/kg, IV | - | - | 12.90 hµg/mL | 1.72 hr | 0.30 L/kg | 0.15 L/h/kg | - |

| Pekin Ducks | 2 mg/kg, Oral | 2.25 µg/mL | 1.00 hr | 6.18 hµg/mL | 2.13 hr | - | - | 48.52% |

| Rainbow Trout | 2 mg/kg, IV | - | - | - | 3.47 hr | 0.09 L/kg | 0.03 L/h/kg | - |

| Rainbow Trout | 2 mg/kg, IM | 8.82 µg/mL | - | - | 6.75 hr | - | - | 78.45% |

| Rainbow Trout | 2 mg/kg, Oral | 1.24 µg/mL | - | - | 9.19 hr | - | - | 21.48% |

Data are presented as mean ± SEM where available. Vz: Volume of distribution; Vdss: Volume of distribution at steady state; Cl: Clearance.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline the typical experimental designs and analytical methods used in the cited studies.

Animal Models and Dosing

-

Rabbits: Studies on mefenamic acid in rabbits often utilize adult animals of either sex. For disease models, fever can be induced, or diabetes can be induced using alloxan. Dehydration models have also been used. The typical oral dose is 50 mg/kg body weight.

-

Rats: Wistar rats are a common model for pharmacokinetic studies of tolfenamic acid. Intramuscular administration at a dose of 4 mg/kg has been reported.

-

Ducks: Pekin ducks have been used to study the pharmacokinetics of tolfenamic acid, with both intravenous and oral administration at doses ranging from 2 to 8 mg/kg.

-

Rainbow Trout: The pharmacokinetics of tolfenamic acid have also been evaluated in rainbow trout following intravenous, intramuscular, and oral administration at a dose of 2 mg/kg.

Sample Collection and Processing

-

Blood Sampling: Blood samples are typically collected at predetermined time points following drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

Analytical Methodology

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and validated method for the quantification of fenamates in biological samples.

-

Sample Preparation: A common method involves protein precipitation followed by liquid-liquid extraction. For instance, plasma samples can be acidified and extracted with an organic solvent like diethyl ether. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for injection into the HPLC system.

-

Chromatographic Conditions: Reversed-phase columns (e.g., C18) are typically used. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, with the pH adjusted to ensure good peak shape.

-

Detection: Ultraviolet (UV) detection is commonly employed, with the wavelength set at the maximum absorbance of the drug (e.g., 280 nm or 290 nm for mefenamic acid).

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, LC-MS/MS is also utilized, particularly for studies involving drug interactions or low concentrations.

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: A typical experimental workflow for an animal pharmacokinetic study.

Metabolism of Fenamates

While detailed signaling pathways were not extensively described in the provided search results, the metabolism of fenamates generally involves oxidation and glucuronidation.

Caption: Generalized metabolic pathway for fenamates in animal models.

Conclusion

The pharmacokinetic profiles of mefenamic acid and tolfenamic acid exhibit considerable variability across different animal species and in the presence of pathophysiological conditions. This guide summarizes the key pharmacokinetic parameters and experimental methodologies from various preclinical studies. The provided data and workflows offer a valuable resource for researchers and professionals in drug development, aiding in the design of future studies and the interpretation of pharmacokinetic data for the fenamate class of drugs. Further research is warranted to elucidate the complete pharmacokinetic profile of other fenamates and to better understand the species-specific differences in their disposition.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Enfenamic acid quantification

Abstract

Introduction

Enfenamic acid, chemically known as 2-(2-phenylethylamino)benzoic acid, is a non-steroidal anti-inflammatory agent.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it an ideal choice for the determination of active pharmaceutical ingredients (APIs) like this compound. This document presents a proposed HPLC method, which will require validation by the end-user to ensure its suitability for the intended application.

Proposed HPLC Method

The proposed method is based on reverse-phase HPLC, which is well-suited for separating moderately polar to nonpolar compounds like this compound. The chromatographic conditions have been selected based on typical parameters used for the analysis of related anthranilic acid derivatives.

Chromatographic Conditions

A summary of the proposed chromatographic conditions is presented in Table 1.

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |